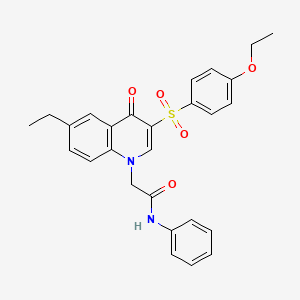
4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate (FMNS) is an important organic compound used in a variety of scientific research applications. It is a highly versatile compound with a wide range of uses in the laboratory, including synthesis of new compounds, as well as analysis and characterization of existing compounds. FMNS has been used in a variety of biochemical and physiological studies, and it has been found to have a number of advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Nucleophilic Reactivity Studies
Research involving 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate has explored its reactivity, particularly focusing on nucleophilic reactions. Hogg and Robertson (1979) demonstrated that sulphenate anions, when reacted with certain methylating agents, undergo O-methylation, indicating the potential of these compounds in synthetic chemistry (Hogg & Robertson, 1979).
Radiosynthesis and Chemical Warfare Agent Surrogates
The compound has found use in the development of radiolabeled tracers for positron emission tomography (PET) imaging. Hayes et al. (2018) reported the synthesis of a novel tracer surrogate for the chemical warfare agent sarin, demonstrating its potential in studying organophosphate ester interactions and modes of action using PET imaging (Hayes et al., 2018).
Development of AMPA Receptor Ligands
Kronenberg et al. (2007) synthesized a fluorine-18-labeled potentiator of AMPA receptors, contributing to research in cerebral imaging and the development of novel radiotracers for brain studies (Kronenberg et al., 2007).
Electron Spin Resonance Studies
Kulkarni and Trapp (1986) investigated the electron spin resonance of fluoro- and nitro-substituted triphenylmethyl radicals, contributing to the understanding of the electronic properties of such compounds (Kulkarni & Trapp, 1986).
Antioxidant Agent Synthesis
Makki, Abdel-Rahman, and Alharbi (2018) developed novel fluorine substituted α-amino phosphonic acids with potential antioxidant properties, showcasing the versatility of fluorine-substituted compounds in pharmaceutical chemistry (Makki et al., 2018).
Tritiation of Carcinogenic Aromatic Amines
Breeman, Kaspersen, and Westra (1978) explored the tritiation of carcinogenic aromatic amines, providing insights into the labeling and tracking of these compounds in biological systems (Breeman et al., 1978).
Synthesis of Multifunctional Phosphonio Phosphorus Vinyl Ylides
Dyer, Baceiredo, and Bertrand (1996) synthesized stable multifunctional C-phosphonio phosphorus vinyl ylides, contributing to the development of novel compounds in organophosphorus chemistry (Dyer et al., 1996).
Application in Nucleophilic Fluoroalkyl Additions
Opekar et al. (2014) synthesized diethyl fluoronitromethylphosphonate and studied its application in nucleophilic fluoroalkyl additions, highlighting the compound's utility in synthetic chemistry (Opekar et al., 2014).
Synthesis of Fluorophilic Phosphonium Salt
Boswell, Anfang, and Bühlmann (2008) synthesized a highly fluorophilic phosphonium salt, finding applications in fluorous anion-exchanger membranes, which could be useful in environmental and analytical chemistry (Boswell et al., 2008).
Propriétés
IUPAC Name |
(4-fluoro-2-methyl-5-nitrophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO5S/c1-4-2-5(9)6(13(14)15)3-7(4)18-19(16,17)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBDWMFHWBSZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2585923.png)
![3-fluoro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2585927.png)

![3-Cyclopropyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2585930.png)
![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2585931.png)

![Methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2585933.png)


![2-(2-Chloro-6-fluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2585938.png)

